molecular formula C28H26NO3S- B571676 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate CAS No. 1151904-83-4

5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate

Cat. No.: B571676
CAS No.: 1151904-83-4
M. Wt: 456.58
InChI Key: GTGGWKLMOJDVCJ-UHFFFAOYSA-M
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Description

5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. Its molecular formula is C28H26NO3S, and it has an average mass of 456.577 Da . This compound is known for its applications in drug discovery and material synthesis.

Preparation Methods

The synthesis of 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate involves several steps. One common synthetic route includes the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with trityl chloride in the presence of a base to form the trityl-protected intermediate. This intermediate is then subjected to further reactions to introduce the acetate group . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NOS.C2H4O2/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;1-2(3)4/h1-15,18,28H,16-17,19H2;1H3,(H,3,4)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGGWKLMOJDVCJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1CN(CC2=C1SC(=C2)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26NO3S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701224
Record name 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151904-83-4
Record name 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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